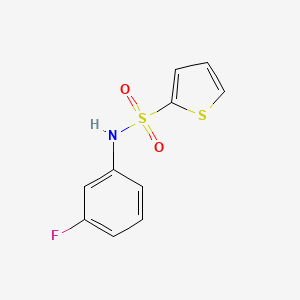

N-(3-fluorophenyl)-2-thiophenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamides like "N-(3-fluorophenyl)-2-thiophenesulfonamide" often involves the reaction of amines with sulfonyl chlorides or sulfonic acids. Related research shows various methods for synthesizing fluorinated sulfonamides, which may involve electrophilic fluorination reactions or the incorporation of fluorine atoms into the molecular structure to enhance the compound's properties, such as its bioavailability and metabolic stability (Satyamurthy et al., 1990).

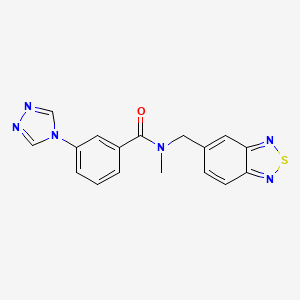

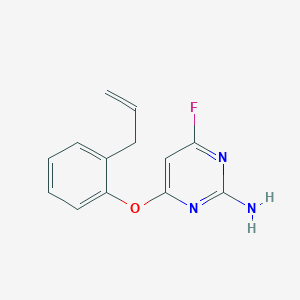

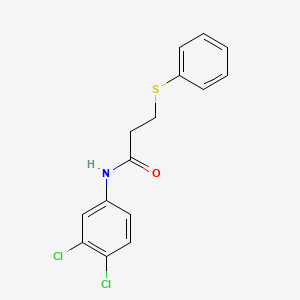

Molecular Structure Analysis

The molecular structure of sulfonamides, including fluorinated ones, is crucial for their biological activity. Structural analyses often involve X-ray crystallography and density functional theory (DFT) studies. For instance, studies on related compounds have used DFT to calculate molecular structures, electrostatic potentials, and frontier molecular orbitals, providing insights into the physical and chemical properties of the molecules (Deng et al., 2021).

Chemical Reactions and Properties

Sulfonamides, including fluorinated ones, participate in various chemical reactions that are essential for their application in drug synthesis and material science. For example, the electrophilic fluorination reaction is a common method to introduce fluorine into organic molecules, enhancing their pharmacokinetic properties (Yamamoto et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by the presence of fluorine atoms. Fluorinated compounds tend to have altered lipophilicity, which can affect their absorption and distribution in biological systems. Studies on similar compounds have detailed their crystal structures, providing insights into the intermolecular interactions that govern their physical properties (Nagaraju et al., 2018).

Chemical Properties Analysis

The chemical properties of "this compound" can be inferred from studies on related fluorinated sulfonamides. These compounds exhibit unique reactivity due to the presence of both the sulfonamide group and the fluorine atom, leading to specific interactions with biological targets or reagents in chemical syntheses. The fluorine atom can significantly affect the acidity, basicity, and overall reactivity of the sulfonamide group, making these compounds interesting for various applications in chemistry and pharmacy (Rodrigues et al., 2015).

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to have a wide range of biological applications in medicine . They exhibit unique physiological activities, including antitumor, antidiabetic, antiviral, and anticancer effects .

Mode of Action

They do this by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby inhibiting the production of dihydrofolic acid, a precursor of folic acid .

Biochemical Pathways

Sulfonamides are known to interfere with the folic acid pathway in bacteria, leading to a deficiency of this essential nutrient and inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria .

Propriétés

IUPAC Name |

N-(3-fluorophenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNQUUTNFIYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methoxyacetyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5653673.png)

![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5653716.png)

![N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5653721.png)

![3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5653729.png)

![methyl 2-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5653738.png)

![N-{rel-(3R,4S)-4-(3-methoxyphenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5653744.png)

![2-cyclopropyl-4-phenyl-9-(2-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653761.png)

![(3aS*,6aS*)-2-(2-chloro-4,5-diethoxybenzyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653776.png)